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Compound of Interest

Compound Name: ML418

Cat. No.: B15585934

An In-depth Technical Guide to ML418

This document provides a comprehensive technical overview of ML418, a potent and selective
small-molecule inhibitor of the Kir7.1 potassium channel. The information is compiled for
professionals engaged in neurological, cardiovascular, and metabolic disease research, as well
as drug discovery and development.

Core Chemical Identity and Physicochemical
Properties

ML418 is a novel chemical probe developed through medicinal chemistry optimization of a
high-throughput screening hit.[1][2][3] It is recognized as the first selective, sub-micromolar
pore blocker of the Kir7.1 potassium channel.[1][2][3]

Table 1: Chemical and Physical Properties of ML418
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Property Value Reference
Isopropyl (1-((5-chloro-8-
hydroxyquinolin-7-

IUPAC Name Yoy o
yl)methyl)piperidin-4-
yl)carbamate

CAS Number 1928763-08-9 [4][5]

Molecular Formula C19H24CINsO3 [6]

Molecular Weight 377.87 g/mol [6]
O=C(NC1CCN(CC1)CC2=CC(

SMILES Cl)=C3C=CC=NC3=C20)0C( [5]
C)C
CWIXCQOSULUGBT-

InChl Key [5]
UHFFFAOYSA-N

Purity >98% (by HPLC) [6]
Soluble to 20 mM in DMSO;

Solubility Slightly soluble (0.1-1 mg/ml) [5]
in DMSO and Ethanol

Storage Store at -20°C [5]

Mechanism of Action and Target Engagement

ML418 functions as a direct pore blocker of the Kir7.1 (inwardly rectifying potassium channel

7.1, encoded by the KCNJ13 gene).[1][7] Kir channels are crucial for maintaining cellular

membrane potential and are involved in a wide array of physiological processes.[1]

The inhibitory action of ML418 is mediated by its interaction with specific amino acid residues

lining the ion conduction pathway of the Kir7.1 channel.[1] Site-directed mutagenesis studies

have pinpointed Glutamate 149 (E149) and Alanine 150 (A150) as essential for its blocking

activity.[1][2][3] The molecule is thought to create a steric occlusion just below the channel's

selectivity filter, thereby preventing the flux of potassium ions.[1]
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ML418 directly blocks the Kir7.1 channel pore.

Pharmacological and Pharmacokinetic Profile

ML418 exhibits sub-micromolar potency for Kir7.1 and favorable selectivity against a panel of
other Kir channels, with the notable exception of Kir6.2/SUR1.[1][2] Its pharmacokinetic
properties have been evaluated in mice, demonstrating good central nervous system (CNS)
penetration.[1][2][4]

Table 2: In Vitro Potency and Selectivity of ML418
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Target Channel ICs0 (M) Assay Type Reference
) Thallium Flux /
Kir7.1 0.31 _ [1]14][5]
Electrophysiology
Kir6.2/SUR1 19 Thallium Flux [415]
) >30 (>17-fold ]
Kirl.1 ) Thallium Flux [1][5]
selective)
_ >30 (>17-fold .
Kir2.1 ) Thallium Flux [1][5]
selective)
Kir2.2 >17-fold selective Thallium Flux [1]
Kir2.3 >17-fold selective Thallium Flux [1]
Kir3.1/3.2 >17-fold selective Thallium Flux [1]
_ >30 (>17-fold _
Kird.1 ) Thallium Flux [1][5]
selective)
Table 3: In Vivo Pharmacokinetic Parameters of ML418 in Mice
Parameter Value Conditions Reference
Dose 30 mg/kg Intraperitoneal (i.p.) [1][2]114]
Cmax 0.20 uM Plasma [1112114]
Tmax 3 hours Plasma [1112]14]
CNS Penetration (Kp) 10.9 Brain:Plasma Ratio [1][2]114]

Role in Signaling Pathways: The Melanocortin

System

The Kir7.1 channel is a key downstream effector in the melanocortin signaling pathway within

the brain, particularly involving the Melanocortin 4 Receptor (MC4R).[1][2] This pathway is a

critical regulator of energy homeostasis and food intake. Agonist binding to MC4R leads to the

inhibition of Kir7.1 activity. This reduces potassium efflux, causing membrane depolarization
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and an increase in neuronal firing. By blocking Kir7.1, ML418 can mimic the effect of MC4R
activation, leading to increased neuronal excitability.
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ML418 mimics MC4R agonism by directly inhibiting Kir7.1.

Key Experimental Protocols

The discovery and characterization of ML418 involved several key experimental
methodologies.
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A. Thallium Flux Assay for High-Throughput Screening

This fluorescence-based assay was the primary method used to screen for and characterize
inhibitors of Kir7.1.[1][2] It serves as a surrogate for measuring potassium ion movement.

e Principle: Cells expressing the Kir7.1 channel are loaded with a thallium-sensitive fluorescent
dye. Thallium (TI*) ions can pass through potassium channels. Upon entering the cell, TI*
binds to the dye, causing an increase in fluorescence. Channel inhibitors block the entry of
TI*, resulting in a reduced fluorescence signal.

o Methodology:
o HEK293 cells stably expressing the Kir7.1 channel are plated in multi-well plates.

Cells are loaded with a TI*-sensitive fluorescent dye.

o

[¢]

Compound libraries (including ML418) are added to the wells and incubated.

[e]

A stimulus buffer containing TI* is added.

[e]

The change in fluorescence intensity over time is measured using a plate reader.

(¢]

The concentration-response data is used to calculate ICso values.[1][8]
B. Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct, high-fidelity measurement of ion channel activity and was
used to confirm the inhibitory effects of ML418.[1]

o Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a single
cell expressing Kir7.1. The membrane patch under the pipette tip is ruptured, allowing direct
electrical access to the cell's interior. The voltage across the cell membrane is clamped at a
set value, and the resulting current (ion flow through channels) is measured.

e Methodology:

o Asingle cell expressing Kir7.1 is identified under a microscope.
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o A micropipette electrode is used to form a high-resistance "giga-seal” with the cell
membrane.

o The cell membrane is ruptured to achieve the "whole-cell" configuration.

o The membrane potential is held at a negative voltage (e.g., -120 mV) to measure inward

rectifying currents.
o Abaseline Kir7.1 current is established.
o ML418 is applied to the cell via the bath solution at increasing concentrations.

o The dose-dependent reduction in current is recorded and used to determine the 1Cso.[1][8]

ML418 Characterization Workflow
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Experimental workflow for the development of ML418.

In summary, ML418 is a well-characterized, potent, and selective inhibitor of the Kir7.1
potassium channel. With demonstrated CNS penetration and a defined mechanism of action, it
serves as an invaluable pharmacological tool for investigating the physiological roles of Kir7.1
in the brain and other tissues, and as a lead compound for the development of therapeutics
targeting neurological, cardiovascular, endocrine, and muscle disorders.[1][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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